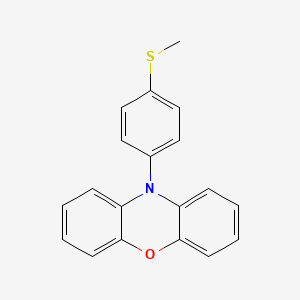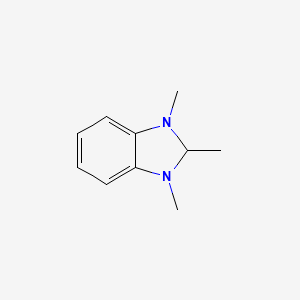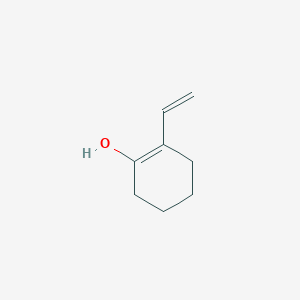
Sacubitril valsartan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sacubitril valsartan is a fixed-dose combination medication used primarily for the treatment of heart failure. It consists of two active components: sacubitril, a neprilysin inhibitor, and valsartan, an angiotensin II receptor blocker. This combination is often referred to as an angiotensin receptor-neprilysin inhibitor. This compound is marketed under the brand name Entresto and has been shown to provide significant benefits in reducing cardiovascular mortality and hospitalization for heart failure patients .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sacubitril valsartan involves multiple steps, starting with the preparation of each individual component. Sacubitril is synthesized through a series of chemical reactions, including esterification, amidation, and cyclization. Valsartan is synthesized through a series of steps involving the formation of a biphenyl intermediate, followed by amide bond formation and cyclization.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the final product. The production process also involves stringent quality control measures to ensure the stability and efficacy of the medication .
Análisis De Reacciones Químicas
Types of Reactions: Sacubitril valsartan undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of sacubitril results in the formation of sacubitrilat, the active metabolite that inhibits neprilysin. Valsartan, on the other hand, remains relatively stable under physiological conditions but can undergo oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. For example, hydrolysis of sacubitril is typically carried out using acidic or basic conditions, while oxidation reactions may involve the use of hydrogen peroxide or other oxidizing agents .
Major Products Formed: The major products formed from the reactions of this compound include sacubitrilat, the active metabolite of sacubitril, and various oxidation and reduction products of valsartan. These products are typically analyzed using techniques such as mass spectrometry and HPLC to ensure their identity and purity .
Aplicaciones Científicas De Investigación
Sacubitril valsartan has a wide range of scientific research applications, particularly in the fields of cardiology and pharmacology. It is extensively studied for its effects on heart failure, hypertension, and other cardiovascular conditions. Research has shown that this compound can improve cardiac function, reduce the risk of cardiovascular death, and decrease hospitalization rates in heart failure patients .
In addition to its cardiovascular applications, this compound is also being investigated for its potential benefits in other areas, such as renal function and metabolic disorders. Studies have shown that the combination of sacubitril and valsartan can have positive effects on kidney function and may help in the management of conditions such as diabetic nephropathy .
Mecanismo De Acción
The mechanism of action of sacubitril valsartan involves the inhibition of neprilysin by sacubitril and the blockade of angiotensin II receptors by valsartan. Neprilysin is an enzyme responsible for the degradation of natriuretic peptides, which play a crucial role in regulating blood pressure and fluid balance. By inhibiting neprilysin, sacubitril increases the levels of natriuretic peptides, leading to vasodilation, natriuresis, and diuresis .
Valsartan, on the other hand, blocks the angiotensin II receptors, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This results in reduced blood pressure, decreased fluid retention, and improved cardiac function. The combination of these two mechanisms provides a synergistic effect, making this compound highly effective in the treatment of heart failure .
Comparación Con Compuestos Similares
Sacubitril valsartan is unique in its combination of neprilysin inhibition and angiotensin II receptor blockade. Similar compounds include other angiotensin II receptor blockers such as losartan, candesartan, and olmesartan, as well as neprilysin inhibitors like omapatrilat. none of these compounds combine both mechanisms of action in a single medication .
Compared to angiotensin-converting enzyme inhibitors like enalapril and ramipril, this compound has been shown to provide superior benefits in reducing cardiovascular mortality and hospitalization rates in heart failure patients. This makes this compound a preferred choice for many clinicians in the management of heart failure .
Conclusion
This compound is a groundbreaking medication that has revolutionized the treatment of heart failure. Its unique combination of neprilysin inhibition and angiotensin II receptor blockade provides significant benefits in improving cardiac function and reducing cardiovascular mortality. With ongoing research and clinical trials, this compound continues to show promise in various therapeutic applications, making it a valuable addition to the arsenal of cardiovascular medications.
Propiedades
Número CAS |
1360873-85-3 |
|---|---|
Fórmula molecular |
C48H58N6O8 |
Peso molecular |
847.0 g/mol |
Nombre IUPAC |
4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
InChI |
InChI=1S/C24H29N5O3.C24H29NO5/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t22-;17-,21+/m01/s1 |
Clave InChI |
XTKIDERFOUYBDE-QEPKIHTBSA-N |
SMILES isomérico |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O.CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O |
SMILES canónico |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


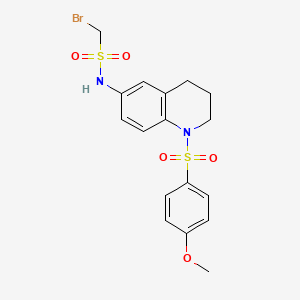

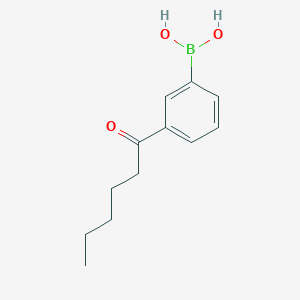

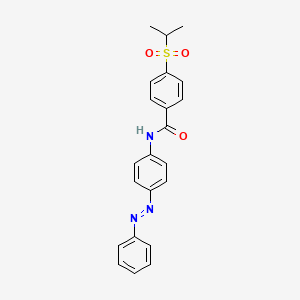
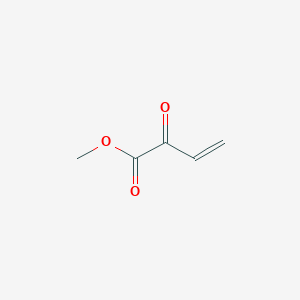
![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)
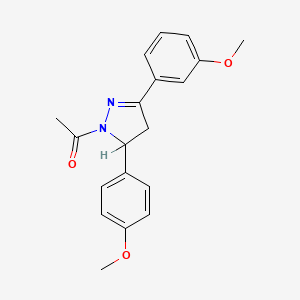
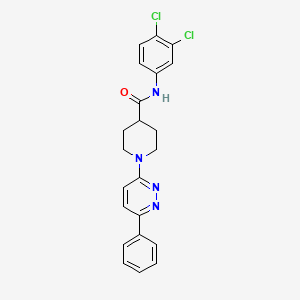
![1-[(4-Methylphenyl)sulfonyl]-2-(4-nitrophenyl)aziridine](/img/structure/B14138660.png)
